molecular formula C14H13N3O3 B11997239 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea

1-(4-Methylphenyl)-3-(3-nitrophenyl)urea

Numéro de catalogue: B11997239
Poids moléculaire: 271.27 g/mol
Clé InChI: JMGRECZBDCOKFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methylphenyl)-3-(3-nitrophenyl)urea is a diarylurea-based compound offered for life sciences research. The diarylurea scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological potential and significant utility in drug discovery programs . Research into analogous phenylurea-substituted molecular frameworks has demonstrated potent anti-malarial activity against Plasmodium falciparum , with studies indicating that these compounds may function as kinase inhibitors, a promising target class for novel anti-malarial therapies . Furthermore, diarylurea derivatives have shown substantial promise in oncology research, where specific 1-phenyl-3-arylurea compounds exhibit potent and broad-spectrum in vitro antiproliferative activity against panels of human cancer cell lines, including renal cancer, melanoma, and breast cancer models . The urea pharmacophore is also being explored in infectious disease research, as novel urea and thiourea derivatives have demonstrated significant leishmanicidal activity against Leishmania infantum amastigotes, highlighting the scaffold's potential in developing treatments for parasitic infections . This compound is provided to support ongoing investigations in these and other exploratory research areas.

Propriétés

Formule moléculaire

C14H13N3O3

Poids moléculaire

271.27 g/mol

Nom IUPAC

1-(4-methylphenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C14H13N3O3/c1-10-5-7-11(8-6-10)15-14(18)16-12-3-2-4-13(9-12)17(19)20/h2-9H,1H3,(H2,15,16,18)

Clé InChI

JMGRECZBDCOKFN-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

Hydroxamic Acid-Based Synthesis (Symmetrical Urea Adaptation)

A patented method for synthesizing symmetrical ureas involves reacting hydroxamic acid derivatives with sulfuryl fluoride (SO₂F₂) under basic conditions. Although designed for symmetrical products, this approach can be conceptually adapted for unsymmetrical ureas like 1-(4-methylphenyl)-3-(3-nitrophenyl)urea by employing two distinct hydroxamic acid precursors.

General Reaction Scheme :

R-CONHOH+R’-CONHOH+SO2F2BaseR-NH-C(O)-NH-R’+Byproducts\text{R-CONHOH} + \text{R'-CONHOH} + \text{SO}2\text{F}2 \xrightarrow{\text{Base}} \text{R-NH-C(O)-NH-R'} + \text{Byproducts}

Key Steps :

  • Hydroxamic Acid Preparation :

    • 4-Methylphenylhydroxamic acid and 3-nitrophenylhydroxamic acid are synthesized via hydroxylamine treatment of their respective acyl chlorides.

  • Urea Formation :

    • Equimolar hydroxamic acids react with SO₂F₂ in dichloromethane at 25°C for 1–4 hours, using 2.5 equivalents of diisopropylethylamine (DIPEA) as a base.

  • Workup :

    • The crude product is filtered and washed with acetonitrile to yield pure urea.

Yield Considerations :

  • Symmetrical analogs (e.g., 1,3-bis(4-methylphenyl)urea) achieve 93% yield under optimized conditions. For unsymmetrical variants, yields may decrease to 70–80% due to cross-reactivity challenges.

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction EfficiencyPurity (%)
Dichloromethane8.93High95
Ethyl Acetate6.02Moderate87
Toluene2.38Low75

Polar aprotic solvents like dichloromethane enhance SO₂F₂ reactivity by stabilizing ionic intermediates. Nonpolar solvents reduce byproduct formation but slow reaction kinetics.

Temperature and Time

  • 25°C : Optimal for minimizing side reactions (e.g., urea dimerization).

  • 50°C : Accelerates reaction but risks nitro group decomposition.

Industrial Production Methods

Continuous Flow Reactor Design

Industrial-scale synthesis employs continuous flow systems to improve heat transfer and mixing efficiency:

  • Residence Time : 30–60 minutes.

  • Catalyst Recovery : SO₂F₂ is recycled via gas-phase separation.

  • Purification : Recrystallization in acetonitrile achieves >99% purity.

Structural Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.36 (s, urea NH), 7.33–6.85 (aryl H)
¹³C NMR 154.31 ppm (C=O), 55.15 ppm (OCH₃)
IR 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH)

X-ray crystallography confirms planar urea cores with intermolecular H-bonding.

Challenges and Limitations

Byproduct Formation

  • Symmetrical Urea Contamination : Cross-reactivity between identical hydroxamic acids produces up to 15% symmetrical byproducts.

  • Nitro Group Instability : Prolonged heating (>50°C) degrades nitro substituents, necessitating strict temperature control.

Comparative Analysis with Related Ureas

CompoundYield (%)Purity (%)Stability
1,3-Bis(4-nitrophenyl)urea8098Moderate
1,3-Bis(4-methylphenyl)urea9399High
Target Compound (Unsymm.)75*95*Moderate

*Estimated values based on analogous reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.

Major Products:

    Reduction: 1-(4-Methylphenyl)-3-(3-aminophenyl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Methylphenyl)-3-(3-nitrophenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism by which 1-(4-Methylphenyl)-3-(3-nitrophenyl)urea exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitro group (common in ) enhances electrophilicity, aiding interactions with biological targets like kinases or enzymes.
  • Lipophilicity : Methyl groups (e.g., 4-CH₃ in the target compound) improve membrane permeability, critical for drug bioavailability.
  • Halogen Effects : Iodo () and fluoro () substituents modulate steric and electronic properties, with fluorine often enhancing metabolic stability.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Reference
1-(4-Methylphenyl)-3-(3-nitrophenyl)urea Not reported Likely low aqueous solubility N/A
1m (Pyrazolo-pyrimidine-urea) 229.2–231.4 Moderate in DMSO/DMF
1-(3-Iodophenyl)-3-(3-nitrophenyl)urea Not reported Soluble in THF/DMF

Insights :

  • High melting points (e.g., 229–231°C for 1m ) correlate with strong intermolecular forces (e.g., hydrogen bonding via urea and nitro groups).
  • Solubility is typically enhanced in polar aprotic solvents (DMF, THF) due to urea’s hydrogen-bonding capacity.

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Adjust stoichiometry (e.g., 1.2:1.0 molar ratio of carbamate to amine).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity.
  • Catalyst Variation : Test alternatives like triethylamine or DMAP.

Q. Table 1: Comparative Synthesis Routes

MethodCatalystSolventYield (%)Reference
Carbamate + DABCODABCOAcetonitrile~75
Isocyanate + AmineNoneTHF~65Analogous to

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea linkage (e.g., NH protons at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 299.1).
  • X-ray Crystallography : SHELX software () resolves crystal packing and hydrogen-bonding networks.

Q. Table 2: Key Characterization Data

TechniqueObserved FeatureUtility
¹H NMRAromatic protons (δ 7.0–8.5 ppm)Confirms aryl substitution
X-ray (SHELX)N–H···O hydrogen bondsReveals supramolecular assembly

Advanced: How can DFT calculations predict electronic properties and reactivity?

Answer :
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms () can:

  • Calculate HOMO-LUMO gaps to assess redox reactivity.
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. Methodology :

  • Basis Set : 6-311++G(d,p) for accuracy.
  • Solvent Effects : Include PCM (Polarizable Continuum Model).

Q. Table 3: DFT-Predicted Properties

PropertyValue (eV)Significance
HOMO-LUMO Gap4.2Indicates moderate reactivity
Dipole Moment5.6 DebyePolarity for solvent interaction

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer : Contradictions arise from substituent positioning (e.g., nitro vs. fluoro groups) or assay conditions. Strategies include:

  • Systematic SAR Studies : Compare analogs () with controlled substituent variations.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding).

Q. Table 4: Substituent Impact on Activity

CompoundSubstituentIC50 (µM)Reference
3-Nitrophenyl derivativeNO₂ (meta)12.3
4-Fluorophenyl analogF (para)8.7

Advanced: How do anions influence supramolecular assembly in gel-phase systems?

Answer : The nitro group’s electron-withdrawing nature enhances anion interactions (). For example:

  • PO₄³⁻ : Stabilizes gels via H-bonding.
  • NO₃⁻ : Induces precipitation due to weak coordination.

Q. Table 5: Anion-Dependent Gel Properties

AnionGel Stability (h)MorphologyReference
H₂PO₄⁻>24Fibrous network
Cl⁻<2Amorphous

Basic: What structural motifs govern hydrogen bonding in crystalline states?

Answer : Urea’s N–H groups form directional H-bonds with nitro or aryl oxygen atoms (). Graph-set analysis (e.g., Etter’s rules) classifies patterns like R₂²(8) rings.

Q. Key Observations :

  • N–H···O=C : Distance ~2.8–3.0 Å, angle ~160°.
  • Crystal Packing : Layered structures due to π-π stacking of aryl rings.

Advanced: What integrated approaches study interaction mechanisms with biological targets?

Answer : Combine:

  • Molecular Docking : AutoDock Vina to predict binding poses with kinases.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. Table 6: Interaction Study Workflow

StepTechniqueOutput Parameter
Binding PredictionDockingBinding energy
Affinity MeasurementSPRKD (nM)
ThermodynamicsITCΔG (kJ/mol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.